2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound featuring a diazino-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is essential for its kinase activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Uniqueness
2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its ethylsulfanyl group, which may enhance its binding affinity and specificity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C17H17N5O2S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N5O2S/c1-3-25-17-18-8-12-15(21-17)19-10-22(16(12)24)9-14(23)20-13-7-5-4-6-11(13)2/h4-8,10H,3,9H2,1-2H3,(H,20,23) |
InChI Key |
OLMILUXSNVNXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.